molecular formula C27H20N2O5S2 B15038811 ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15038811
M. Wt: 516.6 g/mol
InChI Key: SGSORKYIFQOMCI-STZFKDTASA-N
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Description

Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of aromatic rings, heterocycles, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole, thiophene derivatives, and pyrimidine rings. Key steps include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the thiazolo[3,2-a]pyrimidine core: This involves the condensation of thiophene-2-carboxaldehyde with guanidine derivatives under acidic or basic conditions.

    Coupling reactions: The final compound is formed by coupling the intermediate products through reactions such as aldol condensation, esterification, and cyclization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate could be studied for its pharmacological properties. It may exhibit activity against various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: can be compared with other thiazolo[3,2-a]pyrimidine derivatives, benzodioxole-containing compounds, and thiophene-based molecules.

Uniqueness

This compound’s uniqueness lies in its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications, setting it apart from simpler analogs.

Properties

Molecular Formula

C27H20N2O5S2

Molecular Weight

516.6 g/mol

IUPAC Name

ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20N2O5S2/c1-2-32-26(31)22-23(17-7-4-3-5-8-17)28-27-29(24(22)20-9-6-12-35-20)25(30)21(36-27)14-16-10-11-18-19(13-16)34-15-33-18/h3-14,24H,2,15H2,1H3/b21-14-

InChI Key

SGSORKYIFQOMCI-STZFKDTASA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C6=CC=CC=C6

Origin of Product

United States

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